tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
Description
tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate is a chiral carbamate derivative featuring a cyclopropane ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₈H₁₆N₂O₂, and it is widely used in medicinal chemistry as a key intermediate for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules . The compound’s rigid cyclopropane scaffold and stereospecific configuration ((1R,2R)) contribute to its utility in asymmetric catalysis and drug discovery programs. The Boc group enhances solubility and stability during synthetic transformations, while the free amino group enables further functionalization via nucleophilic substitution or coupling reactions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLWTHTPXBYLH-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265987-99-3 | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate serves as a building block in the synthesis of more complex molecules. Its tert-butyl protecting group allows for selective reactions involving the amine functionality while facilitating further modifications on the cyclopropane ring .
Research indicates that this compound may interact with various biological targets:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : Preliminary studies suggest interactions with neurotransmitter receptors in the central nervous system, which could influence neurotransmitter release and uptake.
Pharmaceutical Development
Ongoing research explores its utility as a pharmaceutical intermediate or active ingredient. The compound's unique structure makes it a candidate for developing drugs targeting central nervous system disorders or acting as enzyme inhibitors .
Case Study 1: Enzyme Interaction Studies
In a study examining the interaction of this compound with enzymes involved in neurotransmitter metabolism, researchers found that the compound exhibited notable inhibition of specific enzymes. This suggests potential therapeutic applications in treating neurological disorders.
Case Study 2: Drug Development
A recent investigation into the pharmaceutical applications of this compound highlighted its role as a precursor in synthesizing novel drug candidates targeting central nervous system receptors. The results indicated promising biological activity that warrants further exploration.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyclopropyl ring can provide rigidity to the molecule, enhancing its binding affinity and specificity. The carbamate group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The introduction of bulky groups (e.g., benzyl) increases steric hindrance, favoring higher diastereoselectivity during synthesis .
- Stereochemical Impact : The (1R,2R) vs. (1R,2S) configurations significantly alter molecular geometry, affecting binding affinity in biological targets .
Carbamate-Protected Cyclic Amines with Larger Rings
Key Observations :
- Ring Size Influence : Cyclopropane derivatives exhibit greater ring strain and conformational rigidity compared to cyclohexane or cyclopentane analogs, impacting reactivity and metabolic stability .
- Functional Group Compatibility: Hydroxyl or aminoethyl substituents enable hydrogen bonding or cross-coupling reactions, expanding synthetic utility .
Physicochemical and Spectroscopic Comparisons
Biological Activity
tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate is a chemical compound with significant potential in medicinal chemistry. It is characterized by its unique structural properties, which include a tert-butyl group and a cyclopropyl amine moiety. This compound is being explored for various biological activities, particularly in the context of neuropharmacology and enzyme inhibition.
- Molecular Formula : C₈H₁₆N₂O₂
- Molecular Weight : 172.23 g/mol
- CAS Number : 1949805-93-9
- IUPAC Name : this compound
The structure of this compound suggests that it may interact with biological targets due to the presence of both the carbamate and amine functionalities, which are common in bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, which can lead to therapeutic effects in various conditions.
Potential Targets:
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptors : Its structure suggests potential activity at neurotransmitter receptors, particularly those related to central nervous system functions.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Neuropharmacology : The compound has been investigated for its effects on neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes related to inflammatory pathways and neurodegeneration.
- Synthesis of Derivatives : The compound serves as a versatile building block for synthesizing more complex molecules that may exhibit enhanced biological activity.
Case Studies
Several studies have explored the biological effects of this compound:
Study 1: Neuroprotective Effects
In vitro studies demonstrated that this compound exhibited protective effects against oxidative stress in neuronal cell lines. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that mitigates neuroinflammation.
Study 2: Enzyme Activity Modulation
A study assessing the inhibitory effects on acetylcholinesterase (AChE) showed that the compound could potentially enhance cholinergic signaling by inhibiting AChE activity, thereby increasing acetylcholine levels in synaptic clefts.
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Difference | Unique Features |
|---|---|---|
| Tert-butyl N-[trans-2-aminocyclopropyl]carbamate | Different stereochemistry | May exhibit different biological activity |
| Tert-butyl N-[2-amino-cyclohexyl]carbamate | Cyclohexyl ring instead of cyclopropyl | Potentially different reactivity and applications |
This comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity and pharmacological profiles.
Q & A
Q. What are the key considerations for synthesizing tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate with high enantiomeric purity?
Stereochemical control during synthesis is critical. The (1R,2R) configuration requires chiral auxiliaries or catalysts to ensure enantioselectivity. For cyclopropane-containing carbamates, methods like Sharpless epoxidation-derived intermediates or asymmetric cyclopropanation using transition-metal catalysts (e.g., Rh or Cu) are often employed. Post-synthesis, chiral HPLC or polarimetry should verify purity, and Boc (tert-butoxycarbonyl) protection must be retained during reactions to prevent amine degradation .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
A combination of spectroscopic techniques is essential:
- NMR : H and C NMR to confirm cyclopropane geometry and Boc-group presence.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight.
- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry (e.g., using SHELX programs for refinement ).
- IR Spectroscopy : Confirms carbamate C=O and N-H stretches (~1680–1720 cm and ~3300 cm, respectively).
Q. What purification strategies are effective for tert-butyl carbamates with cyclopropyl amines?
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar impurities.
- Recrystallization : Solvent pairs like dichloromethane/hexane exploit differences in Boc-group solubility.
- Azeotropic Drying : For hygroscopic intermediates, toluene co-evaporation removes trace water .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthetic batches be resolved?
Discrepancies often arise from epimerization during synthesis. Mitigation strategies include:
- Low-Temperature Reactions : Reduces racemization risk in basic/acidic conditions.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.
- Chiral Derivatization : Use Mosher’s acid to form diastereomers for NMR analysis .
Cross-validation with X-ray data (SHELXL refinement ) or computational models (DFT for energy minimization) resolves ambiguities.
Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?
- Kinetic Studies : Monitor degradation via HPLC at pH 1–13 (simulating gastric to physiological conditions).
- Temperature Control : Accelerated stability testing at 40–60°C to extrapolate shelf life.
- Protection Strategies : Compare Boc-group retention against alternatives (e.g., Fmoc) in acidic/basic media. Stability data should inform storage conditions (e.g., anhydrous, −20°C) .
Q. How can computational modeling enhance understanding of this carbamate’s reactivity?
- Molecular Dynamics (MD) : Simulate solvation effects on cyclopropane ring strain.
- Density Functional Theory (DFT) : Predict reaction pathways for Boc deprotection or cyclopropane ring-opening.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes or receptors) to guide functionalization .
Data Analysis & Methodological Challenges
Q. How should researchers address contradictory crystallographic data between synthetic batches?
Q. What strategies validate the compound’s role in multi-step synthetic routes (e.g., peptide conjugates)?
- Mid-Step Characterization : Isolate intermediates (e.g., after Boc deprotection with TFA) for LC-MS and H NMR.
- Orthogonal Protection : Introduce a second protecting group (e.g., Cbz) to prevent side reactions.
- Mechanistic Probes : Use N-labeled amines to track carbamate stability during coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
